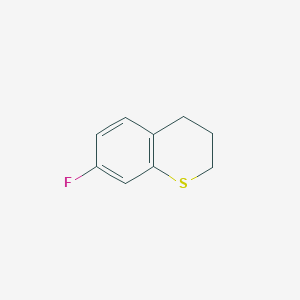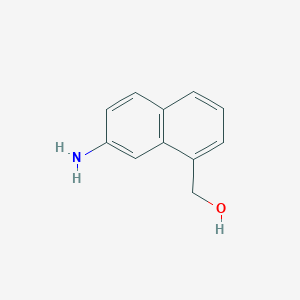![molecular formula C9H13NO2 B11916356 4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
4-[(Ethylamino)methyl]pyrocatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(Etilamino)metil]pirocatecol es un compuesto químico que ha despertado interés en la investigación científica debido a sus propiedades físicas y químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[(Etilamino)metil]pirocatecol generalmente implica la reacción de pirocatecol con etilamina en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador y un solvente adecuados para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el pH, se optimizan para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de 4-[(Etilamino)metil]pirocatecol puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se escala para acomodar cantidades mayores de reactivos y para garantizar una calidad y un rendimiento constantes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[(Etilamino)metil]pirocatecol sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma original o a otros derivados reducidos.
Sustitución: El grupo etilamino se puede sustituir por otros grupos funcionales en condiciones adecuadas
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversas quinonas, derivados reducidos y compuestos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El 4-[(Etilamino)metil]pirocatecol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como su papel en la modulación de las vías bioquímicas y su potencial como candidato a fármaco.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y materiales industriales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 4-[(Etilamino)metil]pirocatecol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la activación del factor nuclear kappa B (NF-κB) y activa el factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2), que son reguladores clave de las respuestas inflamatorias. Estas interacciones pueden modular diversos procesos celulares y contribuir a los efectos biológicos del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al 4-[(Etilamino)metil]pirocatecol incluyen:
Catecol (1,2-dihidroxibenceno): Un compuesto de dihidroxibenceno simple con propiedades químicas similares.
Hidroquinona (1,4-dihidroxibenceno): Otro isómero de dihidroxibenceno con distintas propiedades químicas y biológicas.
Resorcinol (1,3-dihidroxibenceno): Un isómero de dihidroxibenceno con diferente reactividad y aplicaciones
Singularidad
El 4-[(Etilamino)metil]pirocatecol es único debido a la presencia del grupo etilamino, que confiere propiedades químicas y biológicas distintas. Este grupo funcional permite interacciones específicas con biomoléculas y contribuye a las posibles aplicaciones terapéuticas del compuesto .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-(ethylaminomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-10-6-7-3-4-8(11)9(12)5-7/h3-5,10-12H,2,6H2,1H3 |
Clave InChI |
YZFDMQLPGMVPEH-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)
